1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride
Overview
Description
1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride is a chemical compound that features a furan ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride typically involves the reaction of furan-2-carbaldehyde with 2,4,5-trimethoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
Scientific Research Applications
1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
Signal Transduction: Modulating signal transduction pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- **1-(furan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
- **1-(furan-2-yl)-N-[(2,4,6-trimethoxyphenyl)methyl]methanamine
- **1-(furan-2-yl)-N-[(2,3,5-trimethoxyphenyl)methyl]methanamine
Uniqueness
1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride is unique due to the specific arrangement of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to other similar compounds.
Properties
IUPAC Name |
1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4.ClH/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12;/h4-8,16H,9-10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYQSVCQMBSRDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2=CC=CO2)OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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